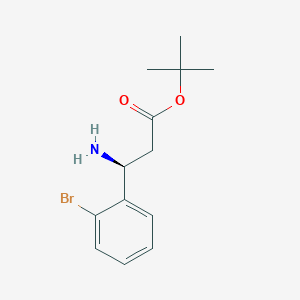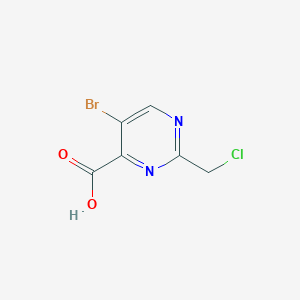
4-Bromo-6-chloro-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-1-isoindolinone is a heterocyclic organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1-isoindolinone typically involves the halogenation of isoindolinone derivatives. One common method is the bromination and chlorination of isoindolinone using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-6-chloro-1-isoindolinone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-chloro-1-isoindolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form isoindolinone derivatives with higher oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of 4-Bromo-6-chloro-1-isoindolinone can lead to the formation of isoindoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoindolinones, while oxidation and reduction reactions can produce isoindolinone derivatives with different functional groups.
Applications De Recherche Scientifique
4-Bromo-6-chloro-1-isoindolinone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its use in the development of new pharmaceuticals, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-1-isoindolinone involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms in the molecule enhances its ability to form strong interactions with biological targets, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
4-Bromo-1-isoindolinone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1-isoindolinone: Lacks the bromine atom, which may result in different chemical and biological properties.
4-Bromo-6-fluoro-1-isoindolinone:
Uniqueness: 4-Bromo-6-chloro-1-isoindolinone is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. The combination of these halogens in the isoindolinone structure provides a versatile platform for the synthesis of various derivatives with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C8H5BrClNO |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
4-bromo-6-chloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrClNO/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12) |
Clé InChI |
JYNPWDXXMCUXEE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2Br)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)
![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)




![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)



